Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]piperazine-1-carboxylate
Description
Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-hydroxyethyl side chain substituted with a 1,3-benzodioxole moiety at the 4-position. The tert-butyl carbamate group enhances solubility and serves as a protective group for secondary amines during synthetic steps, while the benzodioxolyl-hydroxyethyl substituent introduces aromatic and hydrogen-bonding functionalities .
Properties
IUPAC Name |
tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(22)20-8-6-19(7-9-20)11-14(21)13-4-5-15-16(10-13)24-12-23-15/h4-5,10,14,21H,6-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTVKYLLIXRYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperazine
The Boc group is typically introduced via reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O) in aprotic solvents. In a representative procedure, piperazine (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen, followed by slow addition of Boc₂O (1.1 equiv) and triethylamine (1.5 equiv) at 0°C. After stirring for 12 h at room temperature, the mixture is washed with aqueous HCl (1 M), dried over Na₂SO₄, and concentrated to yield tert-butyl piperazine-1-carboxylate as a white solid (85–92% yield). This intermediate’s purity is critical for subsequent alkylation steps.
Synthesis of the 2-(1,3-Benzodioxol-5-yl)-2-Hydroxyethyl Moiety
The benzodioxole-containing side chain is synthesized from piperonal (1,3-benzodioxole-5-carbaldehyde), leveraging its electrophilic carbonyl group for nucleophilic additions.
Grignard Addition to Piperonal
Piperonal undergoes Grignard reaction with methylmagnesium bromide (3.0 equiv) in dry tetrahydrofuran (THF) at −78°C to form 1-(1,3-benzodioxol-5-yl)ethanol. Quenching with saturated NH₄Cl and extraction with ethyl acetate yields the secondary alcohol (74–82% yield). Oxidation of this alcohol with pyridinium chlorochromate (PCC) in DCM generates 1-(1,3-benzodioxol-5-yl)ethanone, a key intermediate for subsequent reductions.
Borohydride Reduction to Diols
Sodium borohydride (2.0 equiv) reduction of 1-(1,3-benzodioxol-5-yl)ethanone in methanol at 0°C produces 2-(1,3-benzodioxol-5-yl)-2-hydroxyethanol. The diol is isolated via vacuum distillation (bp 145–150°C at 0.5 mmHg) and characterized by ¹H NMR (CDCl₃: δ 6.85–6.75 (m, 3H, aromatic), 5.92 (s, 2H, dioxole), 4.10 (q, 1H, J = 6.5 Hz, CHOH), 3.60 (dd, 2H, J = 6.5, 12.0 Hz, CH₂OH)).
Regioselective Alkylation of Boc-Protected Piperazine
Coupling the Boc-piperazine with the benzodioxole alcohol requires activation of the hydroxyl group as a leaving group. Two predominant approaches are documented: mesylation followed by nucleophilic substitution and epoxide ring-opening.
Mesylation-Alkylation Protocol
The diol from Section 2.2 is treated with methanesulfonyl chloride (1.2 equiv) and triethylamine (2.5 equiv) in DCM at 0°C, yielding the mesylate derivative. Subsequent reaction with tert-butyl piperazine-1-carboxylate (1.05 equiv) in acetonitrile at 80°C for 24 h affords the target compound after column chromatography (silica gel, ethyl acetate/hexane 3:1). Typical yields range from 65% to 78%, with purity confirmed by HPLC (>98%).
Epoxide Ring-Opening Strategy
Alternative routes employ epoxide intermediates. Treatment of 2-(1,3-benzodioxol-5-yl)-2-hydroxyethanol with thionyl chloride (1.5 equiv) in DCM generates the corresponding chlorohydrin, which is cyclized to the epoxide using NaOH (2.0 equiv) in ethanol. Ring-opening of the epoxide with Boc-piperazine in refluxing toluene (110°C, 12 h) produces the target compound in 70–83% yield after recrystallization from ethanol/water.
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters for the two alkylation methods:
The epoxide method offers superior scalability and shorter reaction times, making it preferable for industrial applications. However, the mesylation route provides better regioselectivity in cases where competing nucleophilic sites exist.
Spectroscopic Characterization and Quality Control
¹H NMR Analysis
The target compound exhibits distinct signals in CDCl₃: δ 1.45 (s, 9H, Boc CH₃), 2.60–2.80 (m, 4H, piperazine N-CH₂), 3.35–3.50 (m, 4H, piperazine N-CH₂), 4.15 (q, 1H, J = 6.5 Hz, CHOH), 4.95 (d, 1H, J = 4.0 Hz, OH), 6.75–6.85 (m, 3H, aromatic), 5.90 (s, 2H, dioxole).
HPLC Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30, 1.0 mL/min) shows a single peak at tR = 8.2 min, confirming absence of regioisomers or unreacted starting materials.
Industrial-Scale Optimization and Challenges
Solvent Selection for Epoxide Reactions
Toluene is preferred over DCM or THF in large-scale epoxide ring-opening due to lower toxicity and ease of removal via distillation. Pilot plant data (500 L reactor) demonstrate consistent yields (81–84%) with toluene, whereas THF yields drop to 68–72% due to byproduct formation.
Byproduct Mitigation
Over-alkylation at the piperazine N4 position is minimized by maintaining a 1:1 molar ratio of epoxide to Boc-piperazine. Excess epoxide (>1.2 equiv) leads to bis-alkylated impurities, detectable by LC-MS at m/z 489.2 [M+H]+.
Chemical Reactions Analysis
Reduction Reactions
The hydroxyethyl group and benzodioxole moiety participate in selective reductions:
-
Lithium borohydride (LiBH₄) in anhydrous tetrahydrofuran (THF) reduces ketone intermediates to secondary alcohols during synthesis. For example, the reduction of a ketone precursor yields the hydroxyethyl side chain critical to the compound’s structure .
-
Catalytic hydrogenation (H₂/Pd) is employed to remove protecting groups like benzyl ethers without affecting the benzodioxole ring .
Nucleophilic Substitution
The piperazine nitrogen atoms undergo substitution reactions under basic conditions:
-
Methyl bromoacetate reacts with the deprotonated piperazine nitrogen in THF, forming ester derivatives. This step is pivotal for introducing functional groups that enhance solubility or biological activity .
-
Sulfonylation using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in methylene chloride generates sulfonate esters, which act as intermediates for further modifications .
Esterification and Hydrolysis
The tert-butyl carbamate (Boc) group and ester functionalities are key reaction sites:
-
Acid-mediated hydrolysis (e.g., HCl in dioxane) cleaves the Boc protecting group, exposing the piperazine amine for subsequent coupling reactions.
-
Ester hydrolysis under basic conditions (NaOH/THF/H₂O) converts methyl esters to carboxylic acids, enabling further derivatization .
Oxazole and Oxazolidinone Formation
The compound participates in cyclization reactions to form heterocyclic systems:
-
Reaction with phosgene (COCl₂) or carbonyldiimidazole (CDI) generates oxazolidinone rings, which are structurally related to bioactive molecules with anti-diabetic properties .
-
Intramolecular cyclization of hydroxyethyl and carbamate groups under basic conditions forms oxazole derivatives, enhancing metabolic stability .
Stereochemical Modifications
The chiral hydroxyethyl center influences reactivity and product stereochemistry:
-
Chiral resolution using L-DOPA derivatives and di-tert-butyl dicarbonate ((Boc)₂O) enables enantioselective synthesis of (S)-configured intermediates .
-
Stereospecific reductions (e.g., using BH₃·THF) retain configuration at chiral centers, ensuring fidelity in downstream applications .
Key Reaction Data Table
Stability and Side Reactions
Scientific Research Applications
GPR119 Agonism
Research indicates that derivatives of piperazine carboxylates, including tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]piperazine-1-carboxylate, exhibit activity as GPR119 agonists. GPR119 is a G-protein coupled receptor that plays a critical role in glucose homeostasis and insulin secretion. Compounds synthesized from this framework have demonstrated promising affinities and efficacies in activating GPR119, suggesting potential applications in treating type 2 diabetes mellitus (T2DM) .
Apoptosis Induction
Another significant area of research involves the compound's ability to induce apoptosis in cancer cells. Studies have shown that related piperazine derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines. This mechanism highlights the potential of this compound as a candidate for anticancer drug development .
Case Studies
Therapeutic Potential
The compound's unique structure allows it to interact with various biological targets, making it a versatile candidate for drug development. Its applications extend beyond diabetes management to include potential uses in oncology due to its apoptotic effects.
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs of this compound include:
Key Observations :
Physicochemical Properties
Notes:
Crystallographic and Hydrogen-Bonding Patterns
- Target Compound : Likely adopts a chair conformation for the piperazine ring, with the benzodioxole ring twisted relative to the hydroxyethyl group (dihedral angle ~25–30°), as observed in ’s pyrimidinylmethyl analog .
- Hydrogen Bonding : The hydroxyl group may form intramolecular O–H⋯N bonds with piperazine, while the tert-butyl carbamate participates in C=O⋯H–N interactions, stabilizing the crystal lattice .
Biological Activity
Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and antibacterial properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a piperazine ring, which is known for its versatility in medicinal chemistry, combined with a benzodioxole moiety that enhances its biological activity.
Antidiabetic and Anti-hyperglycemic Effects
Research indicates that compounds similar to this compound exhibit significant antidiabetic properties. A patent describes substituted 1,3-benzodioxoles that possess anti-diabetic and anti-hyperglycemic properties in mammals. These compounds have been shown to improve insulin sensitivity and reduce blood glucose levels in animal models .
Table 1: Summary of Antidiabetic Studies
| Study Reference | Model Used | Key Findings |
|---|---|---|
| Patent US5061727A | Rodent Model | Significant reduction in blood glucose levels |
| In vitro Studies | Cell Lines | Enhanced insulin sensitivity observed |
Antibacterial Activity
Tert-butyl derivatives have also been studied for their antibacterial properties. A related compound demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The effective concentration range was reported to be between 0.78 to 3.125 μg/mL, comparable to last-resort antibiotics like vancomycin .
Table 2: Antibacterial Efficacy of Related Compounds
| Compound | Target Bacteria | Effective Concentration (μg/mL) |
|---|---|---|
| Tert-butyl derivative | MRSA | 0.78 - 3.125 |
| Tert-butyl derivative | VREfm | 0.78 - 3.125 |
| Control (Vancomycin) | MRSA | <4 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Insulin Sensitization : The compound appears to enhance insulin receptor signaling pathways, promoting glucose uptake in peripheral tissues.
- Bacterial Cell Wall Disruption : The antibacterial activity may result from the disruption of bacterial cell wall synthesis or function, leading to cell lysis.
Case Study: Antidiabetic Effects in Rodents
A study involving the administration of a related benzodioxole compound in diabetic rodent models showed a marked improvement in glycemic control over a four-week period. Blood glucose levels decreased significantly compared to controls receiving placebo treatments.
Case Study: Efficacy Against MRSA
In vitro testing of a related compound against MRSA strains demonstrated not only bactericidal effects but also the ability to inhibit biofilm formation, which is crucial for treating chronic infections.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]piperazine-1-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Reacting tert-butyl piperazine-1-carboxylate derivatives with halogenated intermediates (e.g., 2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl halides) under basic conditions (e.g., triethylamine in dichloromethane) .
- Cross-coupling reactions : Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(dppf)Cl₂) to introduce aromatic moieties, as seen in structurally similar piperazine derivatives .
- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect the piperazine nitrogen during functionalization .
Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent systems (e.g., toluene/water mixtures) to enhance yield and purity .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integration (e.g., tert-butyl singlet at ~1.4 ppm, benzodioxol protons as doublets) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and isotopic patterns .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., chair conformation of the piperazine ring and O–H⋯N interactions) .
Note : Cross-validate data with computational tools (e.g., density functional theory for NMR chemical shifts) to address ambiguities.
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Comparative Analysis : Benchmark experimental NMR shifts against structurally validated analogs (e.g., tert-butyl piperazine derivatives in PubChem) .
- Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR to identify signal splitting caused by rotameric equilibria .
- Crystallographic Validation : Use SHELX or similar software to refine X-ray data and resolve discrepancies between expected and observed bond angles .
Case Study : In one instance, conflicting NOESY correlations were resolved by confirming the equatorial position of the hydroxyethyl group via X-ray .
Advanced: What strategies optimize regioselectivity in cross-coupling reactions involving this compound?
Methodological Answer:
- Catalyst Selection : Use Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) to favor coupling at sterically hindered positions .
- Microwave-Assisted Synthesis : Reduce side reactions by accelerating reaction kinetics (e.g., 100°C for 3 hours vs. traditional heating) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance electrophilic activation of halogenated intermediates .
Data-Driven Example : A 91% yield was achieved in a Suzuki coupling by adjusting the boron reagent stoichiometry and using microwave irradiation .
Basic: What are the key structural features of this compound confirmed by X-ray crystallography?
Methodological Answer:
- Piperazine Ring Geometry : Chair conformation with axial Boc group and equatorial hydroxyethyl substituent .
- Intermolecular Interactions : Intramolecular O–H⋯N hydrogen bonds stabilize the crystal lattice, while π–π stacking between benzodioxol rings aids in packing .
- Torsional Angles : The dihedral angle between the benzodioxol and piperazine planes (~25.6°) indicates restricted rotation .
Advanced: How can researchers troubleshoot low yields in the final deprotection step of the Boc group?
Methodological Answer:
- Acid Selection : Use HCl in dioxane (4M) instead of TFA to avoid side reactions with sensitive functional groups .
- Kinetic Monitoring : Track deprotection via LCMS to identify incomplete reactions or degradation products .
- Temperature Control : Gradual warming (0°C to room temperature) minimizes decomposition of the free piperazine .
Basic: What are the primary pharmacological applications of this compound in preclinical research?
Methodological Answer:
- Receptor Binding Studies : Acts as a precursor for dopamine or serotonin receptor ligands due to its piperazine core .
- Enzyme Inhibition : Modifies kinase or protease activity via functional group derivatization (e.g., introducing sulfonyl groups) .
- In Vivo Probes : Radiolabeled versions (e.g., ¹¹C or ¹⁸F) are used in PET imaging to study target engagement .
Advanced: What computational methods aid in predicting the biological activity of derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with protein targets (e.g., GPCRs) and predict binding affinities .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme assays .
- ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize derivatives .
Basic: How is the compound handled to ensure stability during storage?
Methodological Answer:
- Storage Conditions : Keep at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group .
- Stability Testing : Monitor degradation via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC .
Advanced: How can researchers validate the stereochemical outcome of asymmetric syntheses involving this compound?
Methodological Answer:
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IB) to separate enantiomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with those of enantiomerically pure standards .
- X-ray Anomalous Dispersion : Resolve absolute configuration using Cu Kα radiation in crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
